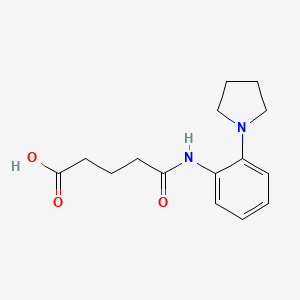

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

描述

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenylcarbamoyl group, which is further connected to a butyric acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid typically involves a multi-step process that includes the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Intermediate: The synthesis begins with the preparation of the pyrrolidine intermediate through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Coupling with Phenylcarbamoyl Group: The pyrrolidine intermediate is then coupled with a phenylcarbamoyl chloride or a similar reagent in the presence of a base such as triethylamine to form the desired phenylcarbamoyl-pyrrolidine intermediate.

Attachment of Butyric Acid Moiety: Finally, the phenylcarbamoyl-pyrrolidine intermediate is reacted with butyric acid or its derivative under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

化学反应分析

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

Oxidation and Reduction Reactions

While no direct studies on oxidation/reduction of this compound exist, analogous pyrrolidine derivatives exhibit the following behaviors:

-

Oxidation :

The pyrrolidine ring may undergo oxidation to form pyrrolidone derivatives under strong oxidizing agents (e.g., KMnO₄ or CrO₃) .

Example: -

Reduction :

The amide group can be reduced to a secondary amine using agents like LiAlH₄ .

Substitution and Coupling Reactions

The carbamoyl group and phenyl ring enable participation in cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

The phenyl ring’s meta-substituted pyrrolidine may undergo palladium-catalyzed coupling with boronic acids . -

Nucleophilic Aromatic Substitution :

Electron-deficient aryl groups (activated by the carbamoyl moiety) may react with nucleophiles (e.g., amines) under catalytic conditions .

Comparative Reactivity with Analogues

Mechanistic Considerations

- Amide Hydrolysis :

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack. - Pyrrolidine Reactivity :

The tertiary amine in the pyrrolidine ring can act as a base or participate in hydrogen bonding, influencing solubility and binding in biological systems .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is primarily researched for its potential therapeutic effects in treating fibrotic diseases and neurological disorders due to its neuroactive properties. It may serve as a lead compound for developing new medications targeting these conditions.

- Integrin Modulation : Studies indicate that it could act as an inhibitor of the αvβ6 integrin, which is implicated in idiopathic pulmonary fibrosis, suggesting its role in modulating cellular interactions and signaling pathways.

2. Biological Activity

- Neuropharmacology : Given its structural similarity to known psychoactive compounds, 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid may influence neurotransmitter systems, potentially exhibiting neuroprotective effects.

- Receptor Interactions : Interaction studies have focused on its binding affinity to various receptors and enzymes, utilizing techniques like surface plasmon resonance to quantify these interactions.

3. Synthesis and Development

- The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Advanced synthetic techniques such as solid-phase synthesis or microwave-assisted synthesis may be employed to enhance efficiency.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

作用机制

The mechanism of action of 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

相似化合物的比较

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid can be compared with other similar compounds, such as:

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butyric acid.

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of butyric acid.

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.

生物活性

4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, also known by its CAS number 436088-74-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring attached to a phenyl group via a carbamoyl linkage. This configuration is significant as it influences the compound's interaction with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic effects in neurological disorders.

- Gene Expression Regulation : The compound may affect gene expression related to inflammation and cell proliferation, which is critical in cancer therapy.

Therapeutic Potential

Research indicates that this compound could have applications in treating various conditions:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it may be beneficial for conditions like epilepsy or anxiety.

- Anti-inflammatory Effects : There is emerging evidence suggesting that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, warranting further investigation into its anticancer mechanisms.

Study on Antiepileptic Properties

A notable study investigated the teratogenic potential of related compounds in a mouse model. Although this study primarily focused on levetiracetam and its metabolites, it provided insights into the safety profile of pyrrolidine derivatives. The findings indicated no significant gross malformations at various dosages, suggesting a favorable safety margin for compounds similar to this compound when administered during pregnancy .

Table of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Receptor Interaction | Modulation of neurotransmitter receptors | |

| Anticancer Activity | Efficacy against specific cancer cell lines | Ongoing research |

| Anti-inflammatory | Evidence suggests potential anti-inflammatory effects | Ongoing research |

属性

IUPAC Name |

5-oxo-5-(2-pyrrolidin-1-ylanilino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(8-5-9-15(19)20)16-12-6-1-2-7-13(12)17-10-3-4-11-17/h1-2,6-7H,3-5,8-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCHQZAODINVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356346 | |

| Record name | 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-74-3 | |

| Record name | 5-Oxo-5-[[2-(1-pyrrolidinyl)phenyl]amino]pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。